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molecular formula C11H12N2O2S B8789232 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B8789232
M. Wt: 236.29 g/mol
InChI Key: MICBVLBHUVPYED-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

To a solution of ethyl 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (0.88 g, 3.3 mmol) in THF (10 mL) was added aq. LiOH solution (0.42 g, 10 mmol, 5 mL) and the mixture was stirred for 16 h at RT. Solvents were removed and the thick liquid was diluted with water (5 mL) and acidified with 3M HCl solution to pH 4-5. The product precipitated and was filtered, washed with water and dried to afford 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid as a white solid (0.69 g, 88% yield).
Name
ethyl 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][C:6]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)=[N:5]1)([CH3:3])[CH3:2].[Li+].[OH-]>C1COCC1>[CH:1]([N:4]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)=[N:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.88 g
Type
reactant
Smiles
C(C)(C)N1N=C(C=C1C(=O)OCC)C=1SC=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed
ADDITION
Type
ADDITION
Details
the thick liquid was diluted with water (5 mL)
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1C(=O)O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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